N'-[(1E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]-2-(phenylamino)acetohydrazide
Description
Historical Evolution of Hydrazone Research
The study of hydrazones dates to the late 19th century, when Emil Fischer’s pioneering work on phenylhydrazine reactions with reducing sugars established foundational analytical methods. Fischer’s discovery of osazones—crystalline hydrazone derivatives—enabled the differentiation of monosaccharides and laid the groundwork for carbohydrate chemistry. Early 20th-century research expanded into synthetic applications, with hydrazones serving as intermediates in the Wolff-Kishner reduction, a critical method for deoxygenating ketones and aldehydes. By the mid-20th century, advancements in chromatography and spectroscopy facilitated the use of hydrazones as UV-active derivatives for carbonyl compound analysis. For example, dinitrophenylhydrazine-coated silica cartridges enabled high-performance liquid chromatography (HPLC) quantification of aldehydes in environmental samples. Contemporary research has shifted toward biomedical applications, particularly in antibody-drug conjugates (ADCs), where hydrazone linkages enable pH-dependent drug release in targeted cancer therapies.
Structural Classification and Nomenclature of Hydrazones
Hydrazones are formally classified as derivatives of hydrazine (H₂N–NH₂) where one or both hydrogens are replaced by alkyl or aryl groups bonded to a carbon-nitrogen double bond (R¹R²C=N–NH₂). The International Union of Pure and Applied Chemistry (IUPAC) mandates substitutive nomenclature for hydrazones, prioritizing “ylidene” descriptors over functional class names. For instance, acetone-derived hydrazones are named (propan-2-ylidene)hydrazine rather than “acetone hydrazone”. Structural diversity arises from:
- Carbonyl Precursors : Aldehydes yield RCH=N–NH₂, while ketones form R¹R²C=N–NH₂.
- Hydrazine Substitution : Arylhydrazines (e.g., phenylhydrazine) introduce aromatic moieties.
- Tautomerism : Keto-enol tautomerism in salicylaldehyde-derived hydrazones stabilizes amide-like configurations in the solid state.
| Structural Feature | Example | IUPAC Name |
|---|---|---|
| Aliphatic Aldehyde Derivative | CH₃CH=N–NH₂ | (Ethylidene)hydrazine |
| Aromatic Ketone Derivative | PhCO–N=N–Ph | (Diphenylmethylene)hydrazine |
| Fluorinated Arylhydrazone | C₆H₄F–CH=N–NH₂ | (4-Fluorobenzylidene)hydrazine |
Position of Fluorophenyl-Substituted Hydrazones in Contemporary Research
Fluorophenyl-substituted hydrazones, such as N'-[(1E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]-2-(phenylamino)acetohydrazide, represent a growing niche in medicinal and materials chemistry. The electronegativity and small atomic radius of fluorine enhance metabolic stability and bioavailability, making fluorinated hydrazones attractive for drug design. Recent studies highlight their roles as:
- Antimicrobial Agents : Hydrazones with 4-fluorophenyl groups exhibit potent activity against Staphylococcus aureus and Escherichia coli via hydrogen bonding with bacterial enzyme active sites.
- Antioxidants : Electron-withdrawing fluorine atoms stabilize radical intermediates, enhancing free radical scavenging capacity at concentrations as low as 12.5 µg/mL.
- Coordination Complexes : Fluorophenyl hydrazones form stable chelates with transition metals, enabling applications in catalysis and sensors.
Academic Significance and Research Rationale
The academic interest in fluorophenyl-substituted hydrazones stems from their structural versatility and pharmacological potential. Density functional theory (DFT) studies reveal that fluorine substitution modulates electron density at the hydrazone’s imine nitrogen, altering binding affinities to biological targets like cyclooxygenase-2 (COX-2) and β-lactamases. Additionally, fluorinated hydrazones serve as precursors to fluorinated pyrazoles and indoles—scaffolds prevalent in FDA-approved drugs such as celecoxib and panobinostat. Research into their synthetic pathways, including visible-light photoredox catalysis and copper-mediated trifluoromethylation, addresses gaps in accessing complex fluorinated architectures.
Current Research Landscape and Knowledge Gaps
Despite progress, key challenges persist:
- Synthetic Limitations : Many fluorophenyl hydrazones require multistep syntheses with low yields, particularly for unsymmetrical derivatives.
- Mechanistic Uncertainties : The role of fluorine in stabilizing radical intermediates during hydrazone formation remains poorly understood.
- Biological Target Identification : While hydrazones show in vitro efficacy, their specific molecular targets in anticancer or antimicrobial pathways are often uncharacterized.
Recent advances in computational chemistry, such as molecular dynamics simulations, are bridging these gaps by predicting binding modes and metabolic stability. For example, simulations of this compound reveal strong interactions with colon cancer-associated kinases, guiding future in vivo studies.
Properties
IUPAC Name |
2-anilino-N-[(E)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c23-19-10-6-18(7-11-19)16-28-21-12-8-17(9-13-21)14-25-26-22(27)15-24-20-4-2-1-3-5-20/h1-14,24H,15-16H2,(H,26,27)/b25-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAJCVBPQSRYLM-AFUMVMLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]-2-(phenylamino)acetohydrazide typically involves the condensation reaction between 4-[(4-fluorophenyl)methoxy]benzaldehyde and 2-(phenylamino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Hydrolysis
The hydrazone bond (C=N) undergoes hydrolysis under acidic or basic conditions to regenerate the parent aldehyde and hydrazine derivatives. For example:
-
Acidic Hydrolysis : Hydrochloric acid (HCl) cleaves the hydrazone linkage at 80–100°C, yielding 4-[(4-fluorophenyl)methoxy]benzaldehyde and 2-(phenylamino)acetohydrazide.
-
Basic Hydrolysis : Sodium hydroxide (NaOH) in aqueous ethanol promotes similar cleavage at milder temperatures (50–60°C).
Alkylation and Acylation
The amino group (-NH-) participates in alkylation and acylation reactions:
-
Alkylation : Reaction with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) produces N-methyl derivatives.
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Acylation : Treatment with acetyl chloride (CH₃COCl) in dry dichloromethane forms N-acetylated products.
Oxidation
The methoxy group (-OCH₃) and hydrazone moiety can undergo oxidation:
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KMnO₄ Oxidation : In acidic conditions, the methoxy group is oxidized to a hydroxyl group (-OH).
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Oxidative Cyclization : Under catalytic conditions with iodine (I₂), the hydrazone group forms 1,3,4-oxadiazole derivatives .
Condensation Reactions
The compound reacts with carbonyl compounds (e.g., diketones) to form heterocyclic derivatives:
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Hexane-2,5-dione : Forms pyrrole derivatives via cyclocondensation in acetic acid .
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Phenylhydrazine : Produces dihydropyrazole derivatives under reflux in propan-2-ol .
Reagents and Conditions
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |
|---|---|---|---|
| Hydrolysis (Acidic) | HCl (conc.), 80–100°C | 4-[(4-Fluorophenyl)methoxy]benzaldehyde + 2-(phenylamino)acetohydrazide | 85 |
| Hydrolysis (Basic) | NaOH (1M), EtOH/H₂O, 50–60°C | Same as above | 78 |
| Alkylation | CH₃I, K₂CO₃, DMF, 25°C | N-Methylated derivative | 92 |
| Acylation | CH₃COCl, CH₂Cl₂, 0–5°C | N-Acetylated derivative | 88 |
| Oxidation (KMnO₄) | KMnO₄, H₂SO₄, 60°C | Hydroxyl-substituted derivative | 65 |
| Oxidative Cyclization | I₂, DMSO, 120°C | 1,3,4-Oxadiazole derivative | 70 |
| Condensation | Hexane-2,5-dione, AcOH, reflux | Pyrrole derivative | 69 |
Hydrazone Hydrolysis
The reaction proceeds via protonation of the C=N bond, followed by nucleophilic attack by water to form intermediates that decompose into aldehydes and hydrazides.
Oxidative Cyclization
Iodine acts as both an oxidant and catalyst, facilitating dehydrogenation and cyclization of the hydrazone group into an oxadiazole ring .
Pyrrole Formation
Hexane-2,5-dione reacts with the hydrazone group in a Paal-Knorr-type cyclization, forming a pyrrole ring through intramolecular dehydration .
Analytical Characterization
Reaction progress and product purity are monitored using:
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Thin-Layer Chromatography (TLC) : Silica gel plates with ethyl acetate/hexane (3:7).
-
Spectroscopic Methods :
Comparative Reactivity
The compound’s reactivity is enhanced by:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N'-[(1E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]-2-(phenylamino)acetohydrazide. The compound has been tested against various cancer cell lines, showing promising results.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.71 | |
| HepG2 (Liver Cancer) | 6.14 | |
| PC3 (Prostate Cancer) | 7.00 |
In these studies, the compound demonstrated superior efficacy compared to standard chemotherapeutic agents like 5-fluorouracil, attributed to its ability to induce apoptosis in cancer cells.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.125 | |
| Escherichia coli | 6.25 |
The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways, making it a candidate for developing new antibiotics.
Anti-inflammatory Activity
This compound has also been assessed for its anti-inflammatory properties. In vitro studies showed that the compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells.
This suggests that the compound could be beneficial in treating inflammatory diseases by modulating immune responses.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy. The study concluded that the compound's unique structure allows it to effectively target cancer cell pathways.
Case Study 2: Antimicrobial Testing
In a laboratory setting, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when used in combination with existing antibiotics.
Mechanism of Action
The mechanism of action of N’-[(1E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]-2-(phenylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparisons
Key Observations:
- Fluorine Substitution : Compounds with 4-fluorophenyl groups (e.g., 114 ) exhibit enhanced antibacterial activity compared to bulkier halogens (e.g., 4j ).
- Electron-Withdrawing Groups : Nitro (3c ) and chloro (5g/5h ) substituents improve activity by stabilizing the hydrazone bond and enhancing target interactions.
- Heterocyclic Additions : Benzimidazole (114 ) and benzothiazole (4a–4j ) moieties introduce planar aromatic systems, critical for DNA intercalation in anticancer activity.
Key Observations:
- Catalysts : Glacial acetic acid (114 ) and pyridine (9e/9f ) are common catalysts for hydrazone formation.
- Yields : Multi-step syntheses (e.g., 9e/9f ) typically yield 68–73%, while one-step condensations (e.g., 114 ) may offer higher efficiency.
- Analytical Consistency : All compounds are validated via NMR, IR, and MS, ensuring structural fidelity.
Biological Activity
N'-[(1E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]-2-(phenylamino)acetohydrazide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological properties, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H20FN3O2. The compound features a hydrazide functional group, which is often associated with various biological activities, including antitumor and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with a phenylhydrazine derivative, followed by condensation with an appropriate acetohydrazide. This synthetic route allows for the introduction of various substituents that can modulate biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For example, derivatives of hydrazones have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain hydrazone derivatives possess IC50 values in the low micromolar range against human cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Similar hydrazone derivatives have been reported to exhibit antibacterial and antifungal activities. For instance, studies have shown that certain pyrazole-based compounds demonstrate significant antifungal activity against pathogenic fungi, with IC50 values ranging from 10 to 30 µg/mL . The presence of electron-withdrawing groups, such as fluorine in this compound, may enhance its antimicrobial efficacy.
Structure-Activity Relationships (SAR)
The SAR studies on related compounds indicate that modifications on the aromatic rings significantly influence biological activity. The introduction of electron-donating or withdrawing groups can enhance or diminish the potency of these compounds. For instance, compounds with methoxy or fluorine substituents often show improved activity due to increased lipophilicity and better interaction with biological targets .
Case Studies
- Antitumor Efficacy : A study conducted on a series of hydrazone derivatives demonstrated that modifications at the 4-position of the phenyl ring led to enhanced cytotoxicity against breast cancer cells (MDA-MB-231). The most active compound in this series had an IC50 value below 5 µM, significantly outperforming standard chemotherapeutics .
- Antimicrobial Screening : In another investigation involving a library of hydrazone compounds, those similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values as low as 15 µg/mL .
Q & A
Q. Table 1: Example Synthesis Conditions for Analogous Hydrazones
| Starting Materials | Solvent | Catalyst | Reaction Time | Yield | Purity Method |
|---|---|---|---|---|---|
| Aldehyde + Acetohydrazide | Ethanol | Acetic Acid | 8 hours | 73–78% | HPLC, NMR |
Basic Question: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the E/Z configuration of the hydrazone bond. For example, SC-XRD data (e.g., R factor < 0.06) confirm coplanarity of the hydrazinecarboxamide group with aromatic rings .
- FTIR Spectroscopy : Identify N-H stretches (~3200 cm) and C=O vibrations (~1650 cm).
- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H] peaks).
Advanced Question: How to design biological activity assays to evaluate anticancer or antimicrobial potential?
Methodological Answer:
- Anticancer Activity :
- MTT Assay : Test cytotoxicity against NSCLC (A549), breast cancer (MDA-MB-231), and melanoma (IGR39) cell lines. Use IC values (e.g., 0.50 µg/mL for Akt inhibition) to quantify potency .
- 3D Spheroid Models : Assess anti-migratory effects using Panc-1 pancreatic spheroids. Measure spheroid diameter reduction over 72 hours .
Q. Table 2: Cytotoxicity Data for Hydrazone Derivatives
| Compound | Cell Line | IC (µg/mL) | Mechanism |
|---|---|---|---|
| N′-benzylidene-acetohydrazide | 5RP7 Fibroblast | 0.50 | Akt Inhibition |
| Triazole-thiol hydrazone | IGR39 Melanoma | 1.2 | Caspase Activation |
- Antimicrobial Screening : Use microdilution assays against S. aureus and E. coli. Report MIC values (e.g., 8–32 µg/mL) .
Advanced Question: How to elucidate the mechanism of action, such as kinase inhibition or apoptosis induction?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with Akt (PDB ID: 1H10). Prioritize residues (e.g., Lys179, Glu234) for hydrogen bonding with the hydrazone moiety .
- Western Blotting : Quantify phosphorylation of PI3K/Akt/mTOR pathway proteins in treated vs. untreated cells. Normalize to β-actin .
- Flow Cytometry : Measure apoptosis via Annexin V/PI staining. Compare to controls (e.g., 20% apoptosis at 10 µM) .
Advanced Question: How to resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS in rodent plasma. Low oral absorption (<15%) may explain in vivo inefficacy .
- Metabolite Identification : Incubate the compound with liver microsomes. Detect phase I metabolites (e.g., hydroxylation) via HRMS.
- Formulation Optimization : Improve solubility using PEG-400 or cyclodextrin-based carriers. Measure logP (e.g., 2.5–3.5) to guide adjustments .
Advanced Question: What strategies enhance solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : React with HCl to form a hydrochloride salt, improving aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
- Nanoformulation : Prepare PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation. Characterize encapsulation efficiency (>80%) via UV-Vis .
Advanced Question: How to apply computational methods for structure-activity relationship (SAR) studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
